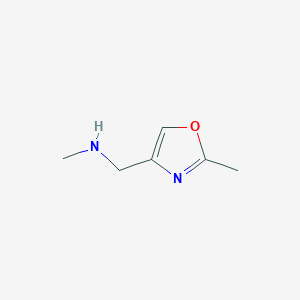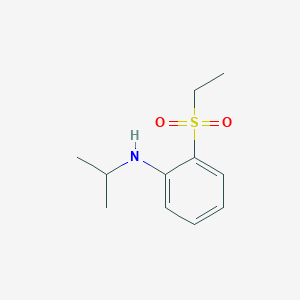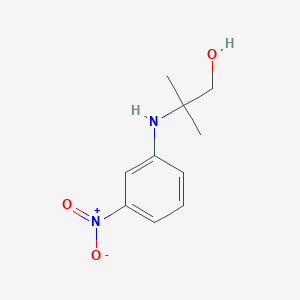
N-甲基-1-(2-甲基-1,3-恶唑-4-基)甲胺
描述
“N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine” is a compound that contains an oxazole nucleus. Oxazole is a heterocyclic five-membered ring that plays an essential role in medicinal chemistry . The oxazole ring contains two unsaturated bonds and includes a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The molecular structure of oxazole derivatives, including “N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine”, involves a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings can quickly engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .科学研究应用
合成和结构分析:
- 该化合物已用于合成各种杂环化合物,例如 N,N-二苄基-1-(1-[(4-甲基-2-苯基-4,5-二氢恶唑-4-基)甲基)]-1H-1,2,3-三唑-4-基)甲胺,展示了其在为研究目的创建结构复杂分子的用途 (Aouine, El Hallaoui, & Alami, 2014).
在抗癌和抗菌研究中的应用:
- 研究探索了该化合物在合成新的 1,3-恶唑并吡啶基-吡唑啉中的应用,表现出抗癌和抗菌特性。这些发现突出了其在开发新治疗剂中的潜力 (Katariya, Vennapu, & Shah, 2021).
创新的合成技术:
- 已经开发出涉及该化合物的创新合成方法,例如从苯并咪唑中创建新型的恶二唑衍生物,展示了其在推进合成化学技术中的作用 (Vishwanathan & Gurupadayya, 2014).
光细胞毒性和细胞成像:
- 研究还调查了在开发铁(III) 儿茶酚酸盐用于细胞成像和红光光细胞毒性中使用类似化合物的用途,表明其在医学成像和癌症治疗中的潜在应用 (Basu et al., 2014).
分子对接研究和药物设计:
- 该化合物已参与分子对接研究,以评估其与生物靶标的相互作用,有助于设计具有潜在抗癌和抗菌活性的新药 (Katariya, Vennapu, & Shah, 2021).
未来方向
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases, which increases its developmental values as medicinal agents . The important information presented in the retrieved articles will work as an impetus for new views in the pursuit of the rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
属性
IUPAC Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLPQWGHHRKLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657324 | |
| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
CAS RN |
1065073-46-2 | |
| Record name | N,2-Dimethyl-4-oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)

![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)



amine](/img/structure/B1418571.png)



